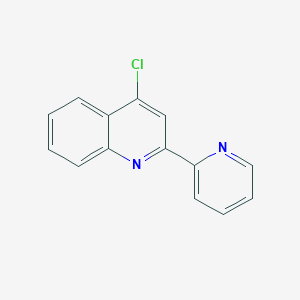

4-Chloro-2-(pyridin-2-yl)quinoline

Descripción general

Descripción

4-Chloro-2-(pyridin-2-yl)quinoline is a chemical compound that belongs to the quinoline family, characterized by its fused benzene and pyridine rings

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(pyridin-2-yl)quinoline typically involves the following steps:

Bromination: The starting material, 2-aminopyridine, undergoes bromination to form 2-bromopyridine.

Chlorination: The brominated compound is then chlorinated to introduce the chlorine atom at the 4-position.

Condensation: The chlorinated pyridine is condensed with an appropriate quinoline derivative to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Análisis De Reacciones Químicas

Reactivity Profile

The compound’s reactivity stems from its chlorinated position (C-4) and the fused aromatic rings (quinoline and pyridine), which enable substitution, oxidation, and catalytic coupling reactions.

Nucleophilic Substitution Reactions

Mechanism : The chlorine atom at position 4 undergoes nucleophilic substitution under basic conditions, replacing it with nucleophiles like amines, thiols, or alcohols.

Example : Reaction with primary amines under basic conditions yields quinoline derivatives with potential pharmacological activity.

Oxidation and Reduction Reactions

Oxidation :

-

Reagents : Potassium permanganate (KMnO₄) in acidic media.

-

Products : Oxidized quinoline derivatives (e.g., quinoline N-oxide).

-

Application : Functionalization for biological assays.

Reduction :

-

Reagents : Hydrogen gas (H₂) with palladium catalysts.

-

Products : Reduced quinoline derivatives (e.g., dihydroquinoline).

-

Application : Synthesis of stable intermediates for drug development.

Catalytic Cross-Coupling Reactions

Palladium-Catalyzed Synthesis :

-

Method : One-pot reactions using Pd₂(dba)₃ and ligands (e.g., L2) in toluene under reflux.

-

Example : Synthesis of 2-(pyridin-4-yl)quinolines via coupling of pyridine-4-carbaldehyde and 2-iodoaniline derivatives .

Analytical Characterization

| Technique | Key Data |

|---|---|

| ¹H NMR | δ 8.73–8.70 (m, 2H), 8.53 (s, 1H) for aromatic protons . |

| ¹³C NMR | δ 156.9–129.2 ppm for carbonyl and aromatic carbons . |

| HPLC/TLC | Used to monitor reaction progress and purity. |

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

4-Chloro-2-(pyridin-2-yl)quinoline serves as a valuable building block in organic synthesis. It is utilized in the formation of more complex organic compounds through various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be transformed into quinone derivatives via oxidation or reduced to hydroquinoline derivatives through reduction processes.

Common Reactions

The following table summarizes the types of reactions involving this compound:

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Quinone derivatives | KMnO₄, H₂CrO₄ |

| Reduction | Hydroquinoline derivatives | LiAlH₄, H₂ (catalyst required) |

| Substitution | Alkylated/arylated derivatives | Alkyl halides, aryl halides (base required) |

Biological Activities

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including MCF-7 (breast adenocarcinoma cells). The compound's mechanism of action often involves interaction with specific molecular targets, modulating biological pathways essential for cell proliferation and survival .

Case Study: Anticancer Activity

A study investigated the synthesis of new quinoline derivatives based on this compound. These derivatives were tested for their anti-proliferative properties on cancer cell lines, revealing promising results that suggest potential therapeutic applications in oncology .

Medicinal Applications

Therapeutic Potential

The compound is being explored for its therapeutic potential in treating various diseases. Its derivatives have been studied for their ability to inhibit enzymes such as dihydrofolate reductase and glucosidase, which are critical in several biochemical pathways associated with disease progression .

Nitric Oxide Delivery Systems

Research has also focused on developing complexes using this compound as a ligand for targeted delivery of nitric oxide (NO) to biological sites such as tumors. These complexes can release NO upon irradiation with light, providing a novel approach for cancer treatment .

Industrial Applications

Material Development

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the synthesis of fluorescent chemicals and other advanced materials .

Mecanismo De Acción

The mechanism by which 4-Chloro-2-(pyridin-2-yl)quinoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

4-Chloroquinoline

2-Aminopyridine

3-Chloropyridine

2-Pyridinamine

Actividad Biológica

4-Chloro-2-(pyridin-2-yl)quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-chloroquinoline with pyridine derivatives under specific conditions. Various methodologies have been reported, including microwave-assisted synthesis and traditional reflux methods, which enhance yield and purity.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown its effectiveness against several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). The compound's mechanism of action often involves the inhibition of specific kinases or enzymes crucial for cancer cell proliferation. For instance, molecular docking studies suggest strong binding affinity to cyclin-dependent kinase 5 (CDK5), which is implicated in cancer progression .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HCT116 | 5.0 | CDK5 inhibition |

| MCF7 | 7.5 | Apoptosis induction |

Antimicrobial Activity

This compound also demonstrates significant antimicrobial activity. Studies have shown that it possesses inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis, outperforming standard antibiotics like isoniazid . Its activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Standard Comparison |

|---|---|---|

| Mycobacterium tuberculosis | 0.5 µg/mL | Isoniazid: 1 µg/mL |

| Staphylococcus aureus | 1 µg/mL | Vancomycin: 2 µg/mL |

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In vitro assays indicate that it can significantly reduce the production of pro-inflammatory cytokines in human immune cells, suggesting potential use in treating inflammatory diseases .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Substituents on the quinoline and pyridine rings can enhance or diminish its potency. For example, introducing electron-withdrawing groups tends to increase its anticancer activity by improving binding affinity to target enzymes .

Case Studies

- Case Study on Anticancer Efficacy : A recent study evaluated the efficacy of this compound against breast cancer models in vivo. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential as a chemotherapeutic agent .

- Antimicrobial Resistance : Another investigation focused on the compound's effectiveness against drug-resistant strains of Mycobacterium tuberculosis. The findings revealed that it retained efficacy even against strains resistant to first-line treatments, highlighting its therapeutic potential in combating antibiotic resistance .

Propiedades

IUPAC Name |

4-chloro-2-pyridin-2-ylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2/c15-11-9-14(13-7-3-4-8-16-13)17-12-6-2-1-5-10(11)12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXUGBJMXRJXJHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10647945 | |

| Record name | 4-Chloro-2-(pyridin-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954225-55-9 | |

| Record name | 4-Chloro-2-(2-pyridinyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=954225-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-(pyridin-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10647945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.